molecular formula C20H25N3O5S B14868125 Butyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Butyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B14868125
M. Wt: 419.5 g/mol
InChI Key: BJIYGDMSCDHHHI-UHFFFAOYSA-N
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Description

Butyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyrimidine derivative, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the introduction of the hydroxyethyl group. The final step involves esterification with butyl benzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Butyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group and pyrimidine ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate: Unique due to its specific functional groups and structure.

    Ethyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate: Similar structure but with an ethyl ester instead of butyl.

    Methyl 3-(2-((5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate: Similar structure but with a methyl ester instead of butyl.

Uniqueness

This compound stands out due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

butyl 3-[[2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H25N3O5S/c1-3-4-10-28-19(27)14-6-5-7-15(11-14)22-17(25)12-29-20-21-13(2)16(8-9-24)18(26)23-20/h5-7,11,24H,3-4,8-10,12H2,1-2H3,(H,22,25)(H,21,23,26)

InChI Key

BJIYGDMSCDHHHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CCO)C

Origin of Product

United States

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